molecular formula C16H17NO2 B5859380 2-(3,4-dimethylphenoxy)-N-phenylacetamide

2-(3,4-dimethylphenoxy)-N-phenylacetamide

Cat. No. B5859380
M. Wt: 255.31 g/mol
InChI Key: BIFOTFLMTUTDDN-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-phenylacetamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106°C.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(3,4-dimethylphenoxy)-N-phenylacetamide has been investigated for its anticancer, anti-inflammatory, and analgesic properties. In materials science, 2-(3,4-dimethylphenoxy)-N-phenylacetamide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 2-(3,4-dimethylphenoxy)-N-phenylacetamide has been studied for its potential use as a herbicide.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-phenylacetamide is not fully understood, but it is believed to act by inhibiting enzymes involved in various biological processes. In particular, 2-(3,4-dimethylphenoxy)-N-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-phenylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. In particular, 2-(3,4-dimethylphenoxy)-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3,4-dimethylphenoxy)-N-phenylacetamide has also been shown to reduce inflammation and pain by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-phenylacetamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, 2-(3,4-dimethylphenoxy)-N-phenylacetamide is relatively inexpensive and readily available. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-phenylacetamide is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-phenylacetamide. One potential direction is the development of new synthetic routes for the production of 2-(3,4-dimethylphenoxy)-N-phenylacetamide and its derivatives. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenoxy)-N-phenylacetamide in vivo, which could provide insights into its potential use as a therapeutic agent. Additionally, the use of 2-(3,4-dimethylphenoxy)-N-phenylacetamide in the synthesis of novel materials and polymers could lead to the development of new materials with unique properties. Finally, the investigation of the environmental impact of 2-(3,4-dimethylphenoxy)-N-phenylacetamide and its potential use as a herbicide could have important implications for agriculture and environmental sustainability.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4-dimethylphenoxy)-N-phenylacetamide have been discussed in this paper. Further research on 2-(3,4-dimethylphenoxy)-N-phenylacetamide could lead to the development of new therapeutic agents, materials, and herbicides with important applications in various fields.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-phenylacetamide can be synthesized through a multistep reaction process involving the condensation of 3,4-dimethylphenol and phenylacetic acid, followed by acetylation and amination. The final product is obtained through recrystallization and purification using solvents.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-8-9-15(10-13(12)2)19-11-16(18)17-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFOTFLMTUTDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-phenylacetamide

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